beta-Boswellic acid
beta-Boswellic acid
Beta-Boswellic acid, also known as B-boswellate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Beta-Boswellic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-boswellic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
631-69-6
VCID:
VC0190696
InChI:
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1
SMILES:
Molecular Formula:
C30H48O3
Molecular Weight:
456.7 g/mol
beta-Boswellic acid
CAS No.: 631-69-6
Natural Products
VCID: VC0190696
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
CAS No. | 631-69-6 |
---|---|
Product Name | beta-Boswellic acid |
Molecular Formula | C30H48O3 |
Molecular Weight | 456.7 g/mol |
IUPAC Name | (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid |
Standard InChI | InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 |
Standard InChIKey | NBGQZFQREPIKMG-PONOSELZSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Physical Description | Solid |
Description | Beta-Boswellic acid, also known as B-boswellate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Beta-Boswellic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-boswellic acid is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | eta-boswellic acid boswellic acid |
PubChem Compound | 168928 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume